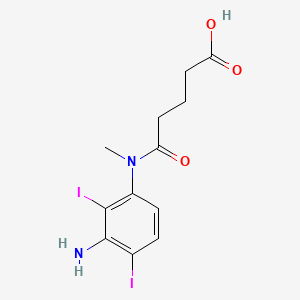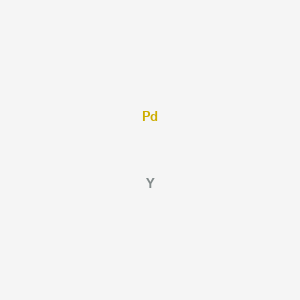
Palladium--yttrium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–yttrium (1/1) is an intermetallic compound composed of equal parts palladium and yttrium. This compound is known for its unique properties, particularly in the field of catalysis and hydrogen storage. Palladium is a versatile transition metal widely used in various chemical reactions, while yttrium is a rare earth element known for its high melting point and ability to form stable compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palladium–yttrium (1/1) can be synthesized using various methods, including:
Magnetron Sputtering: This technique involves depositing thin films of palladium and yttrium onto a substrate.
Industrial Production Methods
Industrial production of palladium–yttrium (1/1) often involves high-temperature processes and precise control of the stoichiometry to ensure the correct ratio of palladium to yttrium. Techniques such as arc melting and induction melting are commonly used to produce bulk quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Palladium–yttrium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and yttrium oxide.
Reduction: Palladium–yttrium (1/1) can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions, where one element is replaced by another in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include palladium oxide, yttrium oxide, and various substituted compounds depending on the reagents used.
Applications De Recherche Scientifique
Palladium–yttrium (1/1) has a wide range of scientific research applications, including:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Palladium–yttrium (1/1) can be compared to other similar compounds, such as:
Palladium–silver (1/1): Both compounds are used in catalysis, but palladium–yttrium (1/1) has a higher hydrogen absorption capacity.
Palladium–copper (1/1): Similar to palladium–yttrium (1/1), palladium–copper (1/1) is used in hydrogen storage, but it has different catalytic properties.
Yttrium–nickel (1/1): This compound is also used in hydrogen storage but has different structural and electronic properties compared to palladium–yttrium (1/1)
Propriétés
Numéro CAS |
37295-18-4 |
|---|---|
Formule moléculaire |
PdY |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
palladium;yttrium |
InChI |
InChI=1S/Pd.Y |
Clé InChI |
UBQALOXXVZQHGR-UHFFFAOYSA-N |
SMILES canonique |
[Y].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


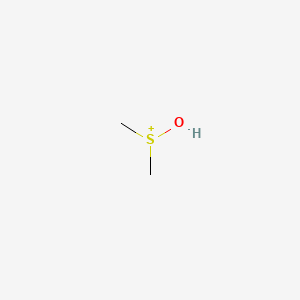
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
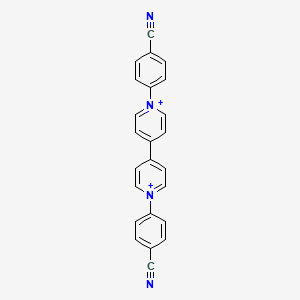

![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
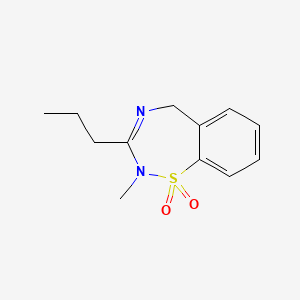
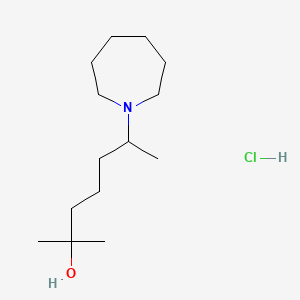
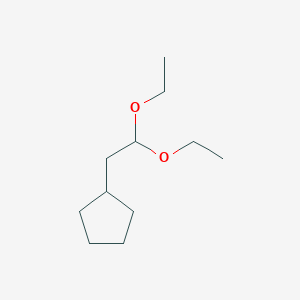
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)


![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
